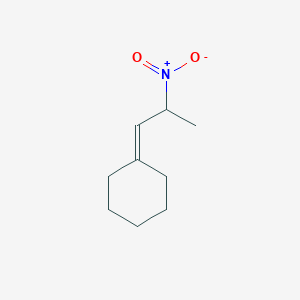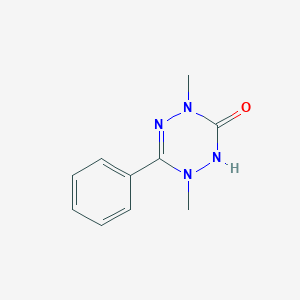
(2-Nitropropylidene)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitropropylidene)cyclohexane is an organic compound characterized by a cyclohexane ring with a nitropropylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitropropylidene)cyclohexane typically involves the reaction of cyclohexanone with nitropropane under basic conditions. The reaction proceeds through a condensation mechanism, where the nitropropane acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone, followed by dehydration to form the nitropropylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) is common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amine.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Nitropropylidene)cyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitropropylidene)cyclohexane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of (2-Nitropropylidene)cyclohexane.
Nitropropane: A key reactant in the synthesis.
Cyclohexanol: A related compound with a hydroxyl group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitropropylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclohexane derivatives, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62527-75-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-nitropropylidenecyclohexane |
InChI |
InChI=1S/C9H15NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
SORSCUOPXMUHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14524128.png)




![2-[(6-Bromo-2-chloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14524163.png)



![2-[4-(Ethoxycarbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14524173.png)



